![molecular formula C13H17Cl2NO B1463738 [1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol CAS No. 1289386-03-3](/img/structure/B1463738.png)
[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol
Overview
Description
“[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol” is a complex organic compound. It is related to the class of benzyl alcohols . Benzyl alcohols are aromatic alcohols where the hydrogens at certain positions are replaced by other groups .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, the replacement of chloride ions in cyanuric chloride can give several variants of 1,3,5-triazine derivatives . Also, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that commonly mediates hydride transfer reactions .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex. DDQ, for example, has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .Scientific Research Applications
Antimalarial Activity
The compound has shown promising results in the fight against malaria, particularly against resistant strains of Plasmodium falciparum. Studies have indicated that the hydroxyl group at C-7’ in alcohol analogues like this compound contributes significantly to their antiplasmodial activity . This suggests potential for developing new antimalarial drugs that could be more effective than current treatments, especially in areas where resistance to existing drugs is prevalent.
Antiproliferative Effects
Research has explored the antiproliferative properties of piperidine derivatives against various cancer cell lines. The compound could potentially inhibit the growth of cancer cells, making it a candidate for further investigation in cancer therapy . This application is particularly important given the ongoing need for more effective cancer treatments.
Drug Discovery and Development
Piperidine derivatives are a significant class of compounds in drug discovery due to their structural versatility and pharmacological properties. The compound “[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol” could serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Pharmacological Applications
The piperidine moiety is present in many pharmaceuticals, and derivatives like this compound are of interest for their potential pharmacological applications. They could be used to develop new medications for a variety of conditions, given their ability to interact with biological targets .
Synthesis of Biologically Active Piperidines
The compound could be used as a substrate in the synthesis of biologically active piperidines. These activities include hydrogenation, cyclization, cycloaddition, and annulation, which are crucial for creating new molecules with potential medicinal properties .
Development of Selective Therapeutics
Due to its selectivity for resistant strains of malaria, this compound could be used as a model for developing selective therapeutics. This selectivity is crucial for minimizing side effects and increasing the efficacy of treatments for various diseases .
properties
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-2-1-11(7-13(12)15)8-16-5-3-10(9-17)4-6-16/h1-2,7,10,17H,3-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFVHDFFCYFDRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001216454 | |
Record name | 4-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dichloro-benzyl)-piperidin-4-yl]-methanol | |
CAS RN |
1289386-03-3 | |
Record name | 4-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinemethanol, 1-[(3,4-dichlorophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001216454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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